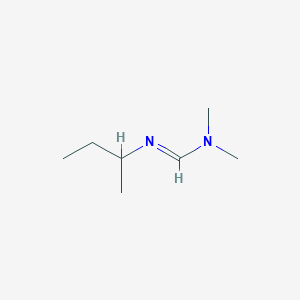![molecular formula C7H18NO3P B14419235 Phosphonic acid, [(ethylamino)methyl]-, diethyl ester CAS No. 81484-81-3](/img/structure/B14419235.png)
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to an ethylamino methyl group and two ethyl ester groups. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(ethylamino)methyl]-, diethyl ester typically involves a two-step process known as the Mannich reaction. The first step involves the reaction of formaldehyde with diethylamine to form a hydroxymethylamine intermediate. This intermediate is then reacted with diethyl phosphite to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction efficiency and yield. For example, the microwave-assisted alkylation of phosphonic ester-acid derivatives with haloalkanes in the presence of triethylamine under solvent-free conditions has been reported to be effective .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, formaldehyde for Mannich reactions, and various alkyl halides for substitution reactions. Reaction conditions often involve the use of microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to amino acids makes it useful in studying enzyme interactions and protein synthesis.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(ethylamino)methyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in chelation and catalysis. The compound’s ability to mimic phosphate groups allows it to interfere with biological processes that involve phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Ethephon: A plant growth regulator with a similar phosphonic acid structure.
Bisphosphonates: Drugs used to treat osteoporosis, characterized by the presence of two phosphonic acid groups.
Uniqueness
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester is unique due to its specific combination of an ethylamino methyl group and two ethyl ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Eigenschaften
CAS-Nummer |
81484-81-3 |
|---|---|
Molekularformel |
C7H18NO3P |
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
N-(diethoxyphosphorylmethyl)ethanamine |
InChI |
InChI=1S/C7H18NO3P/c1-4-8-7-12(9,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
KXBMDHMMXSPSAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)

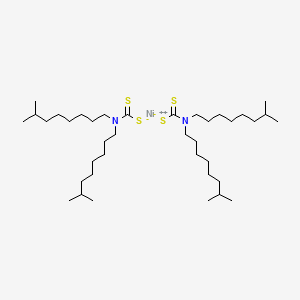
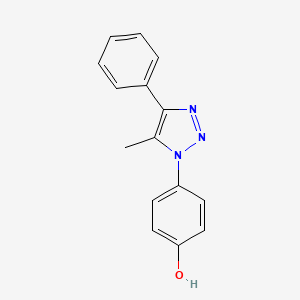
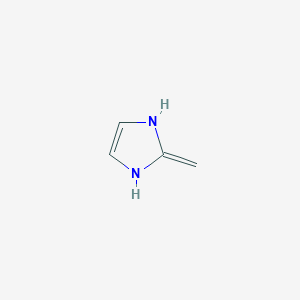
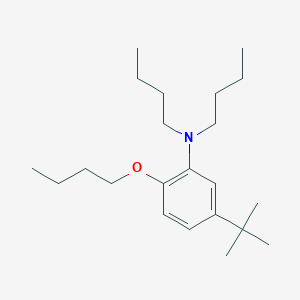

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
